molecular formula C20H19N3O4 B10758267 3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One

3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One

Cat. No.: B10758267
M. Wt: 365.4 g/mol
InChI Key: TWOSIFOFWWXXIG-DESHDHEPSA-N
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Description

3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one typically involves the reaction of 3,4-dihydroxybutylamine with an indole derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit glycogen synthase kinase-3 beta and calcium/calmodulin-dependent protein kinase type IV, which are involved in various cellular processes . These interactions can lead to changes in cellular signaling and gene expression, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both dihydroxybutyl and indole moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+/t12-/m0/s1

InChI Key

TWOSIFOFWWXXIG-DESHDHEPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCC[C@@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Origin of Product

United States

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